Vanadyl sulfate pentahydrate

描述

Synthesis Analysis

Vanadyl sulfate pentahydrate can be synthesized through various chemical reactions, including the oxidation of alcohols with molecular oxygen. In a study by Du et al. (2010), vanadyl sulfate was used in combination with 2,2,6,6-tetramethyl-piperidyl-1-oxyl (TEMPO) for catalytic oxidation of alcohols to carbonyl compounds under mild conditions, showcasing its utility as a simple yet effective catalyst (Du et al., 2010).

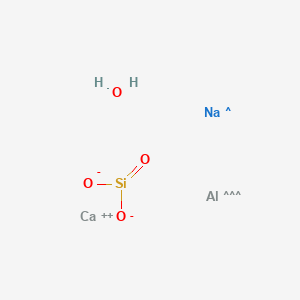

Molecular Structure Analysis

The molecular structure of vanadyl sulfate pentahydrate has been studied through various spectroscopic and crystallographic methods. For example, Ebel and Rehder (2006) explored the interaction of vanadyl sulfate with ligands containing hydroxyl groups from serine, tyrosine, and threonine, which did not show direct coordination to these functional groups but instead highlighted the significance of hydrogen bonding and π-π stacking in the formation of supramolecular structures (Ebel & Rehder, 2006).

Chemical Reactions and Properties

Vanadyl sulfate pentahydrate is known for participating in a range of chemical reactions, including oxidation processes and complex formation with various ligands. Its reactivity and catalytic properties are crucial for applications in oxidation reactions and in the synthesis of coordination complexes.

Physical Properties Analysis

The physical properties of vanadyl sulfate pentahydrate, such as solubility in concentrated sulfuric acid solutions, have been studied by Rahman and Skyllas-Kazacos (1998). They found that the solubility of VOSO4 decreases with increasing H2SO4 concentration and decreasing temperature, which is crucial for optimizing electrolyte compositions in vanadium redox batteries (Rahman & Skyllas-Kazacos, 1998).

科学研究应用

Electron Paramagnetic Resonance Studies : Vanadyl sulfate pentahydrate has been studied for its behavior in electron paramagnetic resonance (EPR) in different host lattices. It forms complexes in certain crystalline environments, influencing its magnetic properties (Kasthurirengan & Soundararajan, 1975).

Toxicological Research : Its embryotoxic, fetotoxic, and teratogenic potential has been evaluated in animal models, showing that it can cause maternal toxicity and developmental variations at certain dosages (Paternáin et al., 1990).

Diabetes Treatment : Vanadyl sulfate improves hepatic and muscle insulin sensitivity in type 2 diabetes, showing potential as a therapeutic agent. It has been observed to reduce hyperglycemia and enhance glycemic control (Cusi et al., 2001).

Protective Effects in Diabetes : Studies have indicated that vanadyl sulfate can have protective effects on the pancreas and kidneys in diabetic rats, potentially regenerating B cells and reducing blood glucose levels (Bolkent et al., 2005).

Chemoprevention : Vanadyl sulfate has been found to inhibit murine mammary carcinogenesis, suggesting its potential as a non-toxic agent for chemoprevention of breast cancer (Thompson et al., 1984).

Antioxidant Properties : It exhibits effects on oxidative stress and inflammation in various animal studies, highlighting its antioxidant properties and potential therapeutic benefits in diabetes and other oxidative stress-related conditions (Taş et al., 2006).

Food Safety Applications : Inhibition of acrylamide formation by vanadyl sulfate in French fries and potato chips has been studied, indicating its potential application in food safety (Kalita & Jayanty, 2016).

Effects on Secondary Metabolite Production : It influences the biosynthesis of secondary metabolites in plant cell cultures, demonstrating its role as an elicitor in biotechnological applications (Sahraroo et al., 2020).

安全和危害

未来方向

There is no rigorous evidence that oral vanadium supplementation improves glycaemic control in type 2 diabetes . The routine use of vanadium for this purpose cannot be recommended. A large-scale randomized controlled trial is needed to address this clinical question . Furthermore, the ability of vanadium to form organometallic compounds has led to an increase in the number of studies on the multidirectional biological activity of its various organic complexes in view of their application in medicine .

属性

IUPAC Name |

oxovanadium(2+);sulfate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.5H2O.O.V/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);5*1H2;;/q;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYBXHQARYQUAY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[O-]S(=O)(=O)[O-].O=[V+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

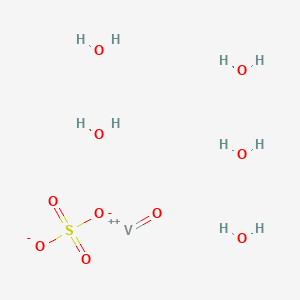

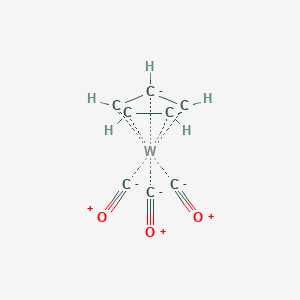

Molecular Formula |

H10O10SV | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vanadyl sulfate pentahydrate | |

CAS RN |

14708-82-8, 12439-96-2 | |

| Record name | Vanadyl sulfate pentahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14708-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium, oxosulfato-, pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012439962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadyl sulfate pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium, oxosulfato-, pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)